N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC16758385
Molecular Formula: C24H28NOPS
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28NOPS |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(2-diphenylphosphanyl-1-phenylethyl)-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3 |
| Standard InChI Key | PLMGVQHFPQCELA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand that plays a crucial role in asymmetric synthesis. This compound is characterized by its unique structure, which includes a sulfinamide group and a phosphine moiety, making it valuable in various chemical reactions that require chirality. Its molecular formula is C24H28NOPS, with a molecular weight of approximately 409.5 g/mol.
Synthesis and Purification
The synthesis of N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide typically involves two main steps. Techniques such as chromatography are often employed for purification purposes to ensure that the final product meets the required specifications for use in asymmetric synthesis.
Mechanism of Action
The compound functions primarily as a chiral ligand in catalytic processes. It coordinates with metal catalysts to form chiral complexes that facilitate asymmetric transformations of substrates. The coordination occurs at metal centers, where the ligand enhances selectivity in catalytic cycles, leading to the formation of enantiomerically enriched products.
Applications in Asymmetric Synthesis
N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is widely used in asymmetric synthesis due to its ability to induce chirality in chemical reactions. This is crucial in both academic research and industrial applications, where the production of enantiomerically pure compounds is often required.
Chemical Reactions
The compound can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents for oxidation include hydrogen peroxide and m-chloroperbenzoic acid, while lithium aluminum hydride is typically used for reduction. Substitution reactions can utilize various electrophiles under mild conditions.
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